molecular formula C10H14N2O B11750134 2-Penten-1-ol, 5-amino-5-(3-pyridinyl)-, (2Z,5S)-

2-Penten-1-ol, 5-amino-5-(3-pyridinyl)-, (2Z,5S)-

Cat. No.: B11750134
M. Wt: 178.23 g/mol
InChI Key: SXTZBQHUXLAFQR-SYBPUXJVSA-N
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Description

2-Penten-1-ol, 5-amino-5-(3-pyridinyl)-, (2Z,5S)- is a biochemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound is characterized by the presence of a pyridine ring, an amino group, and a pentenol chain, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Penten-1-ol, 5-amino-5-(3-pyridinyl)-, (2Z,5S)- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and amino alcohols.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Conditions: Optimizing reaction conditions to maximize yield and purity, including temperature control, pressure adjustments, and the use of high-efficiency catalysts.

    Purification: Employing purification techniques such as distillation, crystallization, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Penten-1-ol, 5-amino-5-(3-pyridinyl)-, (2Z,5S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones, aldehydes.

    Reduction: Saturated alcohols, amines.

    Substitution: Various functionalized derivatives.

Scientific Research Applications

2-Penten-1-ol, 5-amino-5-(3-pyridinyl)-, (2Z,5S)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Penten-1-ol, 5-amino-5-(3-pyridinyl)-, (2Z,5S)- involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors, modulating their activity.

    Pathways: It participates in biochemical pathways, influencing cellular processes and metabolic functions.

    Effects: The effects of the compound are mediated through its binding to target molecules, leading to changes in their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Penten-1-ol, 5-amino-5-(2-pyridinyl)-: Similar structure but with a different position of the pyridine ring.

    2-Penten-1-ol, 5-amino-5-(4-pyridinyl)-: Another isomer with the pyridine ring in the 4-position.

    2-Penten-1-ol, 5-amino-5-(3-pyridinyl)-, (2E,5S)-: An isomer with a different configuration at the double bond.

Uniqueness

2-Penten-1-ol, 5-amino-5-(3-pyridinyl)-, (2Z,5S)- is unique due to its specific configuration and the presence of both the amino group and the pyridine ring, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(Z,5S)-5-amino-5-pyridin-3-ylpent-2-en-1-ol

InChI

InChI=1S/C10H14N2O/c11-10(5-1-2-7-13)9-4-3-6-12-8-9/h1-4,6,8,10,13H,5,7,11H2/b2-1-/t10-/m0/s1

InChI Key

SXTZBQHUXLAFQR-SYBPUXJVSA-N

Isomeric SMILES

C1=CC(=CN=C1)[C@H](C/C=C\CO)N

Canonical SMILES

C1=CC(=CN=C1)C(CC=CCO)N

Origin of Product

United States

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